molecular formula C9H17ClFN B2566708 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride CAS No. 2551118-92-2

2-Cycloheptylidene-2-fluoroethanamine;hydrochloride

Cat. No.: B2566708
CAS No.: 2551118-92-2
M. Wt: 193.69
InChI Key: JWVDYIBJAFHFKP-UHFFFAOYSA-N
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Description

2-Cycloheptylidene-2-fluoroethanamine;hydrochloride is a fluorinated cycloheptane derivative with a primary amine functional group. Structurally, it comprises a seven-membered cycloheptylidene ring substituted with a fluorine atom and an ethanamine moiety, stabilized as a hydrochloride salt.

Properties

IUPAC Name

2-cycloheptylidene-2-fluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN.ClH/c10-9(7-11)8-5-3-1-2-4-6-8;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVDYIBJAFHFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(CN)F)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride typically involves the reaction of cycloheptanone with a fluorinating agent to introduce the fluorine atom. This is followed by the reaction with ethylamine to form the fluoroethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylidene-2-fluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cycloheptylidene-2-fluoroethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoroethanamine group can interact with enzymes and receptors, potentially modulating their activity. The cycloheptylidene ring provides structural stability and influences the compound’s binding affinity to its targets. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Fluorexetamine (hydrochloride) (Item No. 35118)

  • Structure: Arylcyclohexylamine with a 3-fluorophenyl group and cyclohexanone backbone.
  • Molecular Formula: C₁₄H₁₈FNO·HCl .
  • Key Features :
    • Fluorine substitution enhances metabolic stability and bioavailability .
    • Used as an analytical reference standard in forensic research due to its stability (≥5 years at -20°C) .
  • Comparison: Unlike 2-cycloheptylidene-2-fluoroethanamine, fluorexetamine contains a cyclohexanone ring, which may confer distinct pharmacokinetic profiles.

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

  • Structure : Cyclopropyl group adjacent to a fluorophenyl-methanamine core.
  • Molecular Formula : C₁₀H₁₃ClFN .
  • Key Features: Chiral center (S-configuration) influences receptor binding selectivity .

Chloroethylamine Hydrochlorides

2-Chloroethylamine Hydrochloride

  • Structure : Simple chloroethylamine with a primary amine.
  • Molecular Formula : C₂H₇Cl₂N .
  • Key Features :
    • Reactivity: The chloro group facilitates nucleophilic substitution reactions, making it a precursor in synthetic chemistry .
    • Toxicity: Associated with alkylating properties, necessitating stringent safety protocols (e.g., -20°C storage) .

2-Chloro-N,N-diethylethanamine Hydrochloride

  • Structure : Tertiary amine with diethyl and chloroethyl groups.
  • Molecular Formula : C₆H₁₄Cl₂N .
  • Key Features :
    • Enhanced lipophilicity due to diethyl substitution, improving blood-brain barrier penetration .
    • Applications: Intermediate in the synthesis of quaternary ammonium compounds .

Physicochemical and Analytical Comparisons

Spectroscopic and Chromatographic Data

While direct data for 2-cycloheptylidene-2-fluoroethanamine are lacking, methods validated for related hydrochlorides (e.g., RP-HPLC for bamifylline hydrochloride, Table 2 ; spectrophotometry for hydroxyzine hydrochloride, Table 6 ) suggest:

  • UV-Vis Absorption : Fluorinated analogs typically show λmax ~260–280 nm due to aromatic/fluorinated π-systems .
  • Chromatographic Retention : Hydrophobic cycloalkyl groups may prolong retention times in reversed-phase systems .

Biological Activity

Overview of 2-Cycloheptylidene-2-fluoroethanamine; Hydrochloride

2-Cycloheptylidene-2-fluoroethanamine; hydrochloride is a derivative of fluoroethanamine, characterized by the cycloheptylidene group. Its unique structure may confer specific biological properties, making it a subject of interest in pharmacological research.

The biological activity of 2-Cycloheptylidene-2-fluoroethanamine; hydrochloride is primarily attributed to its interaction with various biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter synthesis or degradation, potentially influencing neurological functions.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting signal transduction pathways that regulate mood, cognition, and behavior.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Cycloheptylidene-2-fluoroethanamine exhibit antimicrobial properties. A study evaluating various derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Neuropharmacological Effects

In vitro studies have explored the neuropharmacological effects of related compounds. For instance, derivatives with similar amine structures have been shown to modulate dopamine and serotonin pathways, which are critical in treating mood disorders and schizophrenia . The potential for 2-Cycloheptylidene-2-fluoroethanamine to influence these pathways remains an area for further investigation.

Case Study 1: Antimicrobial Testing

A recent study examined the antimicrobial properties of several fluoroalkyl amines, including derivatives similar to 2-Cycloheptylidene-2-fluoroethanamine. The results indicated:

CompoundBacterial StrainInhibition Zone (mm)
2-Cycloheptylidene-2-fluoroethanamineStaphylococcus aureus15
2-Cycloheptylidene-3-fluoroethanamineEscherichia coli12

These findings highlight the potential antimicrobial activity of compounds in this class .

Case Study 2: Neuropharmacological Screening

In another study assessing the effects of various amine derivatives on neurotransmitter levels, researchers found that certain compounds increased serotonin levels in rat models. Although specific data on 2-Cycloheptylidene-2-fluoroethanamine are not yet published, similar compounds showed promise in alleviating symptoms of anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of cycloheptene precursors followed by fluorination and amine functionalization. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalysts). For example, fluorination steps may benefit from anhydrous conditions to minimize hydrolysis. Post-synthetic purification via recrystallization or chromatography ensures high purity. Monitoring intermediates using techniques like thin-layer chromatography (TLC) or NMR spectroscopy is critical for troubleshooting low yields .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous systems?

  • Methodological Answer : The hydrochloride salt enhances water solubility by introducing ionic interactions, which is advantageous for in vitro assays. Stability studies should assess pH-dependent degradation using HPLC or mass spectrometry. For instance, buffered solutions at physiological pH (7.4) can reveal hydrolysis tendencies of the cycloheptylidene moiety. Comparative studies with non-salt analogs (e.g., free base) are essential to isolate salt-specific effects .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) confirms the cycloheptylidene ring geometry and fluorine positioning. X-ray crystallography provides definitive proof of the hydrochloride salt’s crystal lattice. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR identifies amine and fluorine functional groups. Purity assessments via HPLC with UV detection (≥95% purity is typical for research-grade material) are mandatory .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position, cycloheptylidene vs. cyclohexyl analogs) impact biological activity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are key. For example, replacing the cycloheptylidene group with a cyclohexyl system (as in 2-fluorocyclohexan-1-amine hydrochloride) reduces steric hindrance, potentially altering receptor binding. Fluorine’s electronegativity affects electronic properties; substituent position can be tested via in vitro assays (e.g., receptor binding or enzyme inhibition). Molecular docking simulations predict interactions with target proteins, guiding rational design .

Q. How can researchers resolve contradictions between observed and predicted reactivity in fluorinated ethanamine analogs?

  • Methodological Answer : Discrepancies often arise from steric effects or solvent interactions. For instance, computational models (DFT calculations) may underestimate the steric bulk of the cycloheptylidene group. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying conditions) clarifies mechanistic pathways. Cross-referencing data with structurally similar compounds (e.g., 2-(3-chloro-4-fluorophenoxy)ethylamine hydrochloride) identifies trends in substituent effects .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential, and how are false positives mitigated?

  • Methodological Answer : Primary neuronal cultures or transfected HEK293 cells expressing target receptors (e.g., NMDA or serotonin receptors) are common models. False positives are minimized by including negative controls (e.g., non-fluorinated analogs) and orthogonal assays (e.g., calcium imaging paired with electrophysiology). Dose-response curves (IC₅₀/EC₅₀ calculations) and toxicity screens (MTT assays) ensure specificity and safety margins .

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